Ethyl 4-methylvalerate
Beschreibung
Significance of Ethyl 4-Methylvalerate as a Target for Scientific Inquiry
The significance of this compound in scientific research stems primarily from its role as a key aroma compound in a variety of fermented beverages and food products. sigmaaldrich.comsigmaaldrich.com Its presence and concentration can significantly influence the sensory profile, contributing distinct fruity notes. sigmaaldrich.comresearchgate.net For instance, research has identified this compound as a crucial component influencing the aroma of semi-synthetic wines, lending a characteristic fruity scent. sigmaaldrich.comsigmaaldrich.com It has also been pinpointed as one of the key compounds responsible for the unique aroma intensity of fermented soybean paste. sigmaaldrich.comsigmaaldrich.com
Beyond its role in flavor and fragrance, this ester serves as a valuable intermediate in organic synthesis. chemimpex.comontosight.ai Researchers utilize it in the development of new chemical reactions and the production of novel materials. chemimpex.com Its application extends to the synthesis of other compounds, including pharmaceuticals and agrochemicals, highlighting its versatility in chemical manufacturing. chemimpex.comontosight.ai The study of esters like this compound also contributes to a broader understanding of potential biological activities, such as antimicrobial and antioxidant effects. ontosight.ai
Overview of Research Trajectories for this compound
Research involving this compound has followed several key trajectories:
Flavor and Fragrance Chemistry: A significant portion of research focuses on its role as a flavoring and fragrance agent. chemimpex.comthegoodscentscompany.com Studies have investigated its contribution to the aroma profiles of products like wines, beers, and fermented soybean paste. sigmaaldrich.comsigmaaldrich.comresearchgate.net For example, one study highlighted its high production in a wild Saccharomyces cerevisiae beer isolate, contributing to lactic and fruity notes. researchgate.net Another study identified it as a key aroma compound in Chinese Guojing sesame-flavor Baijiu. sigmaaldrich.com
Organic Synthesis: Academic and industrial researchers explore its use as a building block in organic synthesis. chemimpex.com This includes its function as an intermediate in creating more complex molecules for pharmaceuticals and specialty polymers. chemimpex.com
Biocatalysis: There is growing interest in the biocatalytic synthesis of esters like this compound. This "green chemistry" approach utilizes enzymes as catalysts, offering a more sustainable alternative to traditional chemical synthesis. nih.gov Research in this area includes the immobilization of lipases for the efficient production of esters. nih.gov
Analytical Chemistry: The development of methods for the detection and quantification of this compound in various matrices is another important research area. Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed to analyze its presence in food and beverages. mdpi.comredalyc.org
Synonyms and Nomenclature in Scientific Literature
In scientific literature, this compound is known by several synonyms. This can be attributed to different naming conventions and historical usage. The systematic IUPAC name is ethyl 4-methylpentanoate (B1230305). thegoodscentscompany.comfao.org Other commonly used names include ethyl isocaproate and ethyl isohexanoate. chemimpex.comfao.orgchemicalbook.comamerigoscientific.comfao.orgscbt.com
| Nomenclature Type | Name |
| IUPAC Name | Ethyl 4-methylpentanoate |
| Common Synonym | Ethyl isocaproate |
| Common Synonym | Ethyl isohexanoate |
| Other Name | 4-Methylvaleric acid ethyl ester |
| Other Name | Pentanoic acid, 4-methyl-, ethyl ester |
| This table provides a summary of the various names used to refer to this compound in scientific literature. |
Identification in Biological Systems and Fermented Products
The distinct aroma of this compound has led to its identification in numerous fermented beverages and food items. Its formation is intricately linked to the fermentation process, where it contributes significantly to the final sensory characteristics of the product.
This compound is a notable volatile compound in many alcoholic beverages, contributing to their complex aroma profiles. sigmaaldrich.comchemimpex.com Its concentration and impact can vary significantly depending on the raw materials, fermentation conditions, and the specific microorganisms involved.
Research on Albariño semi-synthetic wines has highlighted the significant role of non-wine Saccharomyces yeasts in modulating the aroma and chemical composition. In these studies, this compound was identified as a key compound that imparts a distinct fruity note to the wine. sigmaaldrich.com The production of this ester by different yeast strains demonstrates their capacity to influence the final aroma profile of the wine. sigmaaldrich.comcsic.es Specifically, a wild Saccharomyces cerevisiae beer isolate was found to produce the highest levels of this compound, which is associated with lactic and fruity sensory notes. researchgate.net The ability of yeasts to produce a range of volatile metabolites, including esters like this compound, is a crucial aspect of their contribution to the final character of the wine. researchgate.net These esters are primarily formed through the condensation of an alcohol with an acyl-coenzyme A, a process influenced by the yeast's metabolic activity. mdpi.com
Table 1: Impact of Yeast on this compound Production
| Yeast Strain | Impact on this compound | Resulting Aroma Note |
|---|---|---|
| Non-wine Saccharomyces yeasts | Significant production | Distinct fruity note sigmaaldrich.com |
Beyond wine, this compound has been identified as a contributor to the aroma of other alcoholic beverages. It is found in Japanese sake, where it is considered one of the characteristic aroma compounds. researchgate.net The compound has also been reported in cognac, a type of brandy. acs.orgnih.gov The presence of this compound in these diverse beverages underscores its importance as a flavor compound in the broader category of fermented and distilled drinks.
The distribution of ethyl esters, including those with branched chains like this compound, can differ between red and white wines and evolve during aging. nih.gov While many esters are produced during alcoholic fermentation, some, particularly substituted esters, can increase in concentration over time through chemical esterification. ives-openscience.eu Research on a related compound, ethyl 2-hydroxy-4-methylpentanoate (B1259815), reveals interesting patterns in its enantiomeric distribution. In many white wines, only the (R)-enantiomer is present. acs.orgacs.org In contrast, red wines can contain both (R) and (S) enantiomers, with the ratio changing as the wine ages. acs.orgacs.org Typically, younger red wines contain only the (R)-form, while the (S)-form appears and increases in concentration with aging. acs.orgacs.org This dynamic evolution of ester profiles, including their enantiomeric forms, plays a crucial role in the development of the wine's aromatic complexity over time. ives-openscience.eu
Table 2: Enantiomeric Distribution of a Related Ester (Ethyl 2-hydroxy-4-methylpentanoate) in Wine
| Wine Type | Predominant Enantiomer(s) | Notes |
|---|---|---|
| White Wines | (R)-form only acs.orgacs.org | - |
| Young Red Wines | (R)-form only acs.org | - |
The formation of this compound is not limited to alcoholic beverages. It is also a significant aroma component in certain fermented food products, contributing to their unique flavor profiles.
This compound has been identified as one of the key aroma compounds in Zhuhoujiang, a traditional fermented soybean paste from Guangdong, China. sigmaaldrich.comsigmaaldrich.com In a systemic analysis of Zhuhoujiang's aroma profile, this compound was among the compounds that contributed most to its characteristic sweetness and aromatic flavor. researchgate.net This finding highlights the role of this ester in defining the sensory attributes of this popular fermented food product.
Detection in Plant Species
This compound has been identified as a volatile compound in certain plant species. For instance, it is a component of the essential oil of patchouli (Pogostemon cablin). nih.govbiorxiv.orgresearchgate.net The biosynthesis of its precursor, 4-methylvaleric acid, has been studied in this plant, where it serves as a key intermediate in the formation of pogostone, a major component of patchouli oil. nih.govbiorxiv.orgresearchgate.netmetwarebio.com
Presence in Animal Metabolomes (e.g., Fecal Volatilome)
The compound has also been detected in the animal metabolome, specifically within the fecal volatilome. In a study on chronic kidney disease patients, ethyl 4-methylpentanoate (an alternative name for this compound) was among the esters of carboxylic acids that showed a significant decrease in feces following a synbiotic treatment. kegg.jp This indicates its connection to gut microbiota metabolism.
Biosynthetic Pathways and Precursors
The formation of this compound is a two-step process involving the biosynthesis of its acid precursor, 4-methylvaleric acid, followed by its esterification with ethanol (B145695).
The primary precursor for 4-methylvaleric acid is the amino acid leucine (B10760876). researchgate.netbiorxiv.org The biosynthesis of 4-methylvaleric acid occurs via the α-ketoacid elongation pathway. nih.govbiorxiv.orgmetwarebio.com This pathway involves the conversion of 4-methyl-2-oxovalerate, a derivative of leucine metabolism, into 2-isobutylmalate. nih.govbiorxiv.orgmetwarebio.com This key step is catalyzed by the enzyme 2-isobutylmalate synthase (IBMS), which is evolutionarily related to 2-isopropylmalate synthase (IPMS), an enzyme involved in leucine biosynthesis. researchgate.netnih.govbiorxiv.org
Subsequent enzymatic reactions convert 2-isobutylmalate into 4-methylvaleric acid. metwarebio.com Finally, this compound is formed through the esterification of 4-methylvaleric acid with ethanol. This reaction is common in fermented environments where yeast and other microorganisms produce significant amounts of ethanol.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl 4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-10-8(9)6-5-7(2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQRUTMGVBMTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067094 | |
| Record name | Pentanoic acid, 4-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067094 | |
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Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to pale yellow liquid / Fruity tropical aroma | |
| Record name | Ethyl 4-methylpentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2302/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
160.00 to 163.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl 4-methylpentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Practically insoluble or insoluble, Insoluble (in ethanol) | |
| Record name | Ethyl 4-methylpentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2302/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.865 - 0.875 | |
| Record name | Ethyl 4-methylpentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2302/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
25415-67-2 | |
| Record name | Ethyl 4-methylpentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25415-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 4-methylvalerate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025415672 | |
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| Record name | Pentanoic acid, 4-methyl-, ethyl ester | |
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| Record name | Pentanoic acid, 4-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
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| Record name | Ethyl 4-methylvalerate | |
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| Record name | ETHYL 4-METHYLVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZX6U00Q87 | |
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| Record name | Ethyl 4-methylpentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Biosynthesis of Ethyl 4 Methylvalerate
1 Role of 4-Methylvaleric Acid as a Precursor
The direct precursor to ethyl 4-methylvalerate is 4-methylvaleric acid (also known as isocaproic acid). The synthesis of the final ester is achieved through an esterification reaction between 4-methylvaleric acid and ethanol (B145695). The availability of 4-methylvaleric acid is therefore a rate-limiting step in the formation of this compound.
Research has shown that 4-methylvaleric acid is derived from leucine (B10760876) metabolism through a one-carbon α-ketoacid elongation pathway. nih.govresearchgate.netbiorxiv.org This pathway extends the carbon chain of intermediates from amino acid metabolism, creating the necessary C6 branched-chain fatty acid structure. biorxiv.org Specifically, it is thought to be derived from leucine's intermediate, 3-methylbutanoic acid, by an additional elongation cycle. biorxiv.org The side chain of pogostone, a major component of patchouli oil, is also derived from 4-methylvaleric acid, highlighting this acid's role as a precursor in natural product synthesis. nih.govresearchgate.netbiorxiv.org
2 Enzymatic Mechanisms and Key Enzymes
The biosynthesis of 4-methylvaleric acid and related compounds is governed by specific enzymatic reactions. These enzymes are crucial in converting intermediates from primary metabolism into the flavor precursors that ultimately form esters like this compound.
A key enzyme identified in the synthesis of 4-methylvaleric acid is 2-isobutylmalate synthase (IBMS). nih.govresearchgate.netbiorxiv.org This enzyme is closely related to 2-isopropylmalate synthase (IPMS), which is involved in the biosynthesis of the amino acid leucine. nih.govresearchgate.net IBMS catalyzes the conversion of 4-methyl-2-oxovalerate to 2-isobutylmalate, a critical intermediate in the pathway leading to 4-methylvaleric acid. researchgate.netbiorxiv.org The discovery of IBMS has shed light on how plants and potentially microorganisms can produce a diversity of branched-chain compounds by evolving enzymes from primary metabolic pathways like amino acid synthesis. researchgate.net Studies on the enzyme from Pogostemon cablin (PcIBMS1) have shown that it efficiently catalyzes this reaction and, unlike its evolutionary relative IPMS, is not inhibited by leucine. nih.govbiorxiv.org
In the broader context of flavor compound biosynthesis from leucine metabolism, another important enzyme is 4-methyl-2-oxopentanoate (B1228126) (MOA) reductase. This enzyme is not directly involved in the synthesis of 4-methylvaleric acid but in the production of a related flavor compound, ethyl leucate (ethyl 2-hydroxy-4-methylpentanoate). researchgate.netnih.gov MOA reductase, designated MorA in Aspergillus oryzae, reduces MOA, an intermediate in leucine synthesis, to D-leucate. researchgate.netnih.gov This reaction is dependent on NADPH or NADH. nih.gov The leucate can then be esterified by yeasts like Saccharomyces cerevisiae during fermentation to produce ethyl leucate, a significant contributor to the fruity flavor of Japanese sake. researchgate.netnih.gov The identification of MOA reductase was the first report of an enzyme responsible for producing D-leucate in fungi. nih.gov Overexpression of the morA gene in A. oryzae has been shown to dramatically increase the production of both leucate and the final product, ethyl leucate, in sake. researchgate.netnih.gov
3 Microbial Contributions to Biosynthesis
The production of this compound in foods and beverages is largely a result of microbial fermentation. Various species of bacteria and yeast possess the metabolic machinery to synthesize the necessary precursors and catalyze the final esterification reaction.
Lactic acid bacteria (LAB) play a significant role in shaping the aromatic profile of fermented products, including wine. nih.govresearchgate.net While their primary role is often malolactic fermentation, their metabolic activity also influences the concentration of various esters. researchgate.net LAB can both synthesize and hydrolyze esters through their esterase activities. researchgate.net Research on red wines has shown that certain branched hydroxylated esters, such as ethyl 2-hydroxy-4-methylpentanoate (B1259815), are strongly influenced by the specific LAB strain used during fermentation. nih.govresearchgate.net This effect persists over time, suggesting that these esters can be considered markers for LAB esterase activity. nih.gov Through the catabolism of amino acids, LAB produce various α-carboxylic acids which can serve as precursors for ester synthesis. nih.gov This metabolic capability allows LAB to contribute to the pool of organic acids, including branched-chain fatty acids, available for esterification by yeasts.
Yeasts are the primary producers of ethanol and a wide array of flavor-active esters in most alcoholic fermentations. Saccharomyces cerevisiae, the conventional brewing and winemaking yeast, is highly efficient at producing ethyl esters, including this compound, from acid precursors. researchgate.netmdpi.com The synthesis of ethyl esters in yeast results from the condensation of an acid group from a fatty acid with the alcohol group of ethanol. mdpi.com
In addition to Saccharomyces, non-Saccharomyces yeasts are gaining attention for their ability to produce novel and enhanced flavor profiles. tandfonline.commdpi.com Species from the genus Cyberlindnera, for instance, have been shown to be high producers of esters, contributing to the fruity characteristics of fermented beverages like baijiu and non-alcoholic beers. tandfonline.commdpi.commdpi.com Inoculating fermentations with a combination of Saccharomyces cerevisiae and Cyberlindnera fabianii has been shown to significantly increase the total ester content and the diversity of ester species in rice-flavor baijiu. mdpi.comscilit.com The genome of Cyberlindnera rhodanensis has been found to contain genes for the biosynthesis of various flavor compounds, including ethyl esters, confirming its genetic potential for enhancing aroma in fermented products. nih.gov
Compound Reference Table
Microbial Contributions to Biosynthesis
Correlation with Microbial Community Changes
The concentration and production of this compound in various environments, particularly in fermented foods and beverages, are intricately linked to the composition and metabolic activity of the local microbial communities. Research across different traditional fermentation systems has demonstrated that shifts in microbial populations, including specific genera of bacteria and fungi, directly correlate with the levels of this fruity ester.
In the fermentation of traditional Chinese pickled vegetables, such as western Sichuan Yi suancai, the presence of this compound is associated with specific fungal activity. One study revealed a positive correlation between the increase of this compound, which imparts a desirable fruity flavor, and the abundance of an unclassified fungus belonging to the Dipodascaceae family. mdpi.com Similarly, during the fermentation of Bulang pickled tea, this compound was identified as a key volatile compound, and its presence showed a high correlation with the abundance of microorganisms, particularly Lactobacillus plantarum and Cladosporium sphaerospermum. nih.gov
The spontaneous fermentation of Jerusalem artichoke juice provides a clear example of how microbial succession drives the formation of this ester. In one analysis, the concentration of this compound (also known as ethyl 4-methylpentanoate) dramatically increased from 0.59 μg/L to 492.01 μg/L post-fermentation. preprints.orgmdpi.com This significant rise coincided with a shift in the microbial community, characterized by an increase in beneficial bacteria like Lactobacillus and Pediococcus, and a transition from environmental fungi to fermentation-associated yeasts such as Pichia and Penicillium. preprints.orgmdpi.com
Further evidence comes from the study of fermented soybean products. In Wuhan stinky sufu, this compound is considered a characteristic aroma compound. nih.govresearchgate.net The production of such flavor compounds has been positively linked to a core functional microbiota that includes fungal genera like Kodamaea, unclassified_Dipodascaceae, Geotrichum, and Trichosporon, as well as several bacterial genera. nih.govresearchgate.net Likewise, analysis of Doubanjiang (broad bean paste) showed that this compound was a distinguishing aroma component between traditionally and industrially fermented products, which are characterized by different dominant microbial communities. magtech.com.cn For instance, traditionally fermented Doubanjiang featured dominant bacterial genera such as Virgibacillus and Lentibacillus, and fungal genera like Starmerella and Wickerhamiella, whereas industrially fermented versions were dominated by Bacillus, Staphylococcus, and Aspergillus. magtech.com.cn
The following table summarizes research findings on the correlation between microbial genera and the presence or increased concentration of this compound in various fermented products.
Table 1: Correlation of Microbial Genera with this compound Production
| Fermented Product | Correlated Microbial Genus/Family | Type | Nature of Correlation | Reference |
|---|---|---|---|---|
| Western Sichuan Yi Suancai | unclassified_f__Dipodascaceae | Fungus | Positive | mdpi.com |
| Bulang Pickled Tea | Lactobacillus | Bacteria | High | nih.gov |
| Bulang Pickled Tea | Cladosporium | Fungus | High | nih.gov |
| Jerusalem Artichoke Juice | Lactobacillus | Bacteria | Positive | mdpi.com |
| Jerusalem Artichoke Juice | Pediococcus | Bacteria | Positive | mdpi.com |
| Jerusalem Artichoke Juice | Pichia | Fungus | Positive | mdpi.com |
| Jerusalem Artichoke Juice | Penicillium | Fungus | Positive | mdpi.com |
| Stinky Sufu | Kodamaea | Fungus | Positive | nih.gov |
| Stinky Sufu | unclassified_Dipodascaceae | Fungus | Positive | nih.gov |
| Stinky Sufu | Geotrichum | Fungus | Positive | nih.gov |
| Stinky Sufu | Trichosporon | Fungus | Positive | nih.gov |
| Doubanjiang (Traditional) | Virgibacillus | Bacteria | Associated | magtech.com.cn |
These findings underscore the critical role of the microbiome in shaping the flavor profile of fermented foods, with specific microbial members being key drivers in the synthesis of important aroma compounds like this compound.
Advanced Synthesis Methodologies for Ethyl 4 Methylvalerate
Enzymatic Synthesis Approaches
Enzymatic synthesis, particularly using lipases, has emerged as a powerful green alternative for producing esters like ethyl 4-methylvalerate. This biocatalytic method operates under mild conditions, offers high specificity, and reduces the formation of byproducts, which often require costly separation techniques. researchgate.net
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are highly efficient biocatalysts for the synthesis of esters via esterification or transesterification reactions. sci-hub.se In non-aqueous or low-water environments, the hydrolytic function of lipases is reversed, favoring the formation of ester bonds. The direct esterification of 4-methylvaleric acid with ethanol (B145695) is a common enzymatic route to produce this compound. Lipases from various microbial sources, such as Candida, Thermomyces, and Bacillus, have been successfully employed for synthesizing similar esters. researchgate.netscialert.net For instance, a lipase (B570770) from Bacillus atrophaeus was used for the synthesis of ethyl valerate (B167501), achieving a high degree of esterification. scialert.netresearchgate.net
The catalytic cycle involves the formation of an acyl-enzyme complex between the lipase's active site (commonly a serine residue) and the acyl donor (4-methylvaleric acid), followed by a nucleophilic attack from the alcohol (ethanol) to release the ester and regenerate the enzyme. csic.es
To maximize the yield and efficiency of the enzymatic synthesis of this compound, several reaction parameters must be carefully optimized. Key factors include temperature, biocatalyst concentration, substrate molar ratio, and water activity. d-nb.infonih.gov
Temperature: Lipase activity is temperature-dependent, with an optimal range typically between 30°C and 70°C. mdpi.com For example, the synthesis of ethyl valerate using lipase from Thermomyces lanuginosus was maximized at 30.5°C. researchgate.net Temperatures outside the optimal range can lead to enzyme denaturation and reduced activity. researchgate.net
Biocatalyst Concentration: Increasing the enzyme concentration generally boosts the initial reaction rate. However, beyond a certain point, the yield may plateau due to substrate limitations or mass transfer issues. csic.es In the synthesis of ethyl valerate, an 18% m/v concentration of immobilized T. lanuginosus lipase was found to be optimal. researchgate.net
Substrate Molar Ratio: The ratio of alcohol to acid significantly influences the reaction equilibrium. An excess of one substrate, typically the less expensive alcohol, can shift the equilibrium towards ester formation. However, a very high concentration of alcohol (especially short-chain alcohols like ethanol) can inhibit or deactivate the lipase. researchgate.net For the synthesis of ethyl valerate, a molar ratio of 1:4 (valeric acid to ethyl alcohol) yielded the highest esterification percentage. scialert.netresearchgate.net
Water Activity: Water is produced during esterification and can promote the reverse hydrolytic reaction. Controlling water activity, often by using molecular sieves or performing the reaction under vacuum, is crucial for achieving high conversion rates. d-nb.info
The table below summarizes optimized parameters from studies on similar ester syntheses.
Table 1: Optimization of Reaction Parameters for Lipase-Catalyzed Ester Synthesis
| Parameter | Optimal Condition | Ester Synthesized | Lipase Source | Reference |
|---|---|---|---|---|
| Temperature | 30.5 °C | Ethyl valerate | Thermomyces lanuginosus | researchgate.net |
| Biocatalyst Conc. | 18% m/v | Ethyl valerate | Thermomyces lanuginosus (immobilized) | researchgate.net |
| Substrate Molar Ratio (Acid:Alcohol) | 1:4 | Ethyl valerate | Not Specified | researchgate.net |
| Reaction Time | 105 minutes | Ethyl valerate | Thermomyces lanuginosus (immobilized) | researchgate.net |
Esterification Reactions with Lipases
Immobilized Enzyme Systems
Common supports include polymers, ceramics, and magnetic nanoparticles. researchgate.netresearchgate.net Novozyme 435, a commercially available lipase from Candida antarctica B immobilized on acrylic resin, is widely used for ester synthesis due to its high activity and stability in organic solvents. researchgate.netresearchgate.net Other systems, such as lipase immobilized on aluminum oxide pellets or polyhydroxybutyrate (B1163853) (PHB) particles, have also proven effective. researchgate.netresearchgate.net An immobilized lipase from T. lanuginosus on PHB particles retained approximately 86% of its original activity after six consecutive cycles of ethyl valerate synthesis. researchgate.net
Table 2: Comparison of Immobilized Lipase Systems for Ester Synthesis
| Lipase Source | Support Material | Ester Synthesized | Conversion/Yield | Reusability | Reference |
|---|---|---|---|---|---|
| Thermomyces lanuginosus | Polyhydroxybutyrate (PHB) | Ethyl valerate | ≈ 92% | Retained ≈ 86% activity after 6 cycles | researchgate.net |
| Bacillus sp. DVL2 | Glutaraldehyde-activated aluminum oxide pellets | Ethyl oleate | 78.2% (immobilization yield) | 5 cycles with no loss of activity | researchgate.net |
| Candida antarctica B (Novozyme 435) | Acrylic Resin | Trimethylolpropane ester | 95.68% | Not specified | researchgate.net |
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of chemical reactions to create efficient and novel synthetic routes. csic.esgoogle.com This approach is particularly valuable for producing complex chiral molecules. For this compound, a precursor like ethyl 2-hydroxy-4-methylvalerate can be synthesized chemoenzymatically. chemicalbook.com
A typical strategy involves an enzyme-catalyzed key step, such as the kinetic resolution of a racemic intermediate, followed by conventional chemical transformations. nih.govacs.org For example, a lipase can selectively acylate one enantiomer of a racemic alcohol, allowing for the easy separation of the esterified and unreacted enantiomers, both in high enantiomeric purity. nih.gov These separated chiral intermediates can then be converted to the final product through chemical steps. This method allows for the synthesis of specific stereoisomers of a target molecule, which is crucial in the pharmaceutical and fragrance industries where biological activity is often stereospecific. acs.orgscielo.br
Organic Synthesis Pathways and Innovations
While enzymatic methods are gaining prominence, traditional organic synthesis remains relevant, often serving as a benchmark or as part of a chemoenzymatic pathway.
This compound serves as a valuable intermediate in various organic syntheses. chemimpex.com Its ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. The alkyl portion of the molecule can also be modified. This versatility makes it a useful building block in the production of more complex molecules, including specialty polymers and active pharmaceutical ingredients (APIs). chemimpex.com For example, related chlorinated esters like ethyl 2-chloro-4-methylpentanoate are used as intermediates in the manufacturing of pharmaceuticals and agrochemicals, where the chlorine atom provides a reactive site for nucleophilic substitution reactions. cymitquimica.com Similarly, this compound can be a starting point for developing new materials or medications. chemimpex.com
Synthesis from Linolenic Acid and Methyl Myristate
The direct synthesis of this compound from linolenic acid and methyl myristate is not a widely documented or standard procedure in the scientific literature. While the transesterification of esters and the esterification of carboxylic acids are common reactions, the specific transformation involving the reaction of linolenic acid and methyl myristate to produce this compound is not described in detail in available research.
Generally, the formation of an ethyl ester from a different methyl ester and a carboxylic acid would involve a complex series of reactions, potentially requiring specific catalysts and conditions to favor the desired product over other potential side reactions. Such a process would likely involve the transesterification of methyl myristate with an ethanol source to form an ethyl ester, and the simultaneous or subsequent reaction with linolenic acid in a manner that would lead to the formation of this compound. However, the chemical pathway from the C18 chain of linolenic acid and the C14 chain of methyl myristate to the C8 branched chain of this compound is not straightforward and would likely involve multiple steps of carbon chain cleavage and rearrangement, which are not typically achieved in a simple, one-pot synthesis.
Due to the lack of specific research findings on this particular synthesis route, no detailed experimental data, reaction conditions, or yields can be provided.
Analytical Methodologies for Characterization of Ethyl 4 Methylvalerate
Chromatographic Techniques
Chromatography is the cornerstone for the analysis of volatile flavor compounds like ethyl 4-methylvalerate. Gas chromatography is the most common approach, often coupled with mass spectrometry for definitive identification and quantification. Advanced methodologies, including multidimensional and chiral chromatography, provide deeper insights into the compound's presence and sensory significance.
Gas chromatography-mass spectrometry (GC-MS) is the definitive technique for the identification and quantification of this compound. In this method, volatile compounds from a sample are separated based on their boiling points and interaction with a capillary column (the GC component). As the separated compounds elute from the column, they enter a mass spectrometer (the MS component), which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.
The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum of this compound is characterized by specific ion fragments. The most prominent peaks typically include m/z 88 (resulting from McLafferty rearrangement), 101, 43, 99, and 29. tandfonline.comnih.gov For quantitative analysis, a specific ion is often monitored using selected ion monitoring (SIM) mode, which increases sensitivity and reduces matrix interference. tandfonline.comtandfonline.com This allows for the precise measurement of this compound concentrations in various products, from soy sauce to alcoholic beverages. tandfonline.comrsc.org
Table 1: Examples of GC-MS Parameters Used for the Analysis of this compound and Related Volatiles
| Parameter | Study 1: Chinese Liquors e3s-conferences.org | Study 2: Beer tandfonline.com | Study 3: Wine scielo.org.za |
|---|---|---|---|
| Column | HP-5 Ms (60 m x 0.25 mm x 0.25 µm) | Intermediate Polarity SPME Liner | CP-WAX 57CB (25 m x 0.32 mm x 0.2 µm) |
| Carrier Gas | Helium (1.5 ml/min) | Helium | Helium (1.8 ml/min) |
| Injector Temp. | 300 °C | 250 °C | Not Specified |
| Oven Program | 50°C (5 min), then 5°C/min to 300°C (28 min) | 40-62°C (7.5°C/min), 62-72°C (10°C/min), then staged ramps to 300°C | 38°C (6 min), then 3°C/min to 102°C, then 7°C/min to 200°C (3 min) |
| MS Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-450 | Not specified (SIM mode used) | m/z 30-300 |
This table presents a summary of GC-MS conditions from different studies to illustrate typical parameters. Specific conditions are optimized for each application and sample matrix.
The last dilution at which an aroma is still detectable is recorded, and this value is known as the Flavor Dilution (FD) factor. A higher FD factor indicates a more significant contribution to the aroma profile. nih.gov Studies have shown this compound to be a key odorant in various products, possessing a green, melon-like, or fruity aroma and exhibiting high FD factors. tandfonline.comtandfonline.com For example, in Japanese raw soy sauce, it was identified as one of the most intense aroma-active components. tandfonline.comnih.govresearchgate.net Similarly, in Chinese roasted sesame-like flavor liquor, it was among the compounds with the highest FD factors. nih.gov
Table 2: Flavor Dilution (FD) Factors of this compound in Various Products Determined by AEDA
| Product | Aroma Description | FD Factor | Reference |
|---|---|---|---|
| Japanese Raw Soy Sauce | Green, melon-like | 1024 | tandfonline.comtandfonline.com |
| Chinese Roasted Sesame-like Liquor | Fruity, apple-like | >1000 (High) | nih.gov |
FD factors are determined by stepwise dilution (e.g., 1:2, 1:4, etc.). Higher values signify greater aroma potency.
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for extracting volatile and semi-volatile compounds like this compound from a sample matrix. nih.gov In this method, a fused-silica fiber coated with a sorptive polymer is exposed to the headspace (the vapor phase) above the sample. Volatile compounds partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted into the hot injector of a GC, where the trapped analytes are thermally desorbed for analysis. redalyc.org
The efficiency of HS-SPME depends on several factors, including the type of fiber coating, extraction temperature, and extraction time. nih.gov Divinylbenzene/Carboxen/polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) is a commonly used fiber that shows good performance for a broad range of analytes, including esters. tandfonline.comnih.gov Coupling HS-SPME with GC-O/MS allows for the characterization of potent odorants. Studies on Chinese roasted sesame-like flavor liquor used this approach to identify key aroma compounds, finding that ethyl 4-methylpentanoate (B1230305) was among those with the highest FD factors. nih.gov
Table 3: Typical HS-SPME Conditions for Volatile Ester Analysis
| Parameter | Study 1: Beer tandfonline.com | Study 2: Sweet Potato nih.gov | Study 3: Chinese Liquor nih.gov |
|---|---|---|---|
| Fiber Coating | DVB/CAR/PDMS | DVB/CAR/PDMS | DVB/CAR/PDMS |
| Extraction Temp. | 60 °C | 80 °C | 45 °C |
| Incubation Time | 7.5 min | 30 min | 5 min |
| Extraction Time | 7.5 min | 30 min | 45 min |
| Desorption | 250 °C for 1 min | Not Specified | 250 °C for 5 min |
This table shows examples of optimized HS-SPME parameters. Conditions are matrix-dependent and require optimization for each specific application.
For highly complex samples like wine or spirits, where hundreds of volatile compounds can be present, conventional one-dimensional GC may not provide sufficient separation. Comprehensive two-dimensional gas chromatography (GC×GC-MS) offers significantly enhanced resolving power. uniud.itnih.gov This technique uses two different GC columns connected in series via a modulator. The effluent from the first column is trapped in segments by the modulator and then rapidly re-injected onto the second, shorter column for a fast, secondary separation. nih.gov
This approach allows for the separation of compounds that would co-elute on a single column. uniud.it When coupled with a time-of-flight mass spectrometer (TOF-MS), which provides fast acquisition of full mass spectra, GC×GC-TOFMS is a powerful tool for untargeted profiling and the quantification of trace components. A method using HS-SPME combined with GC×GC-TOFMS was developed to quantify trace aroma compounds in Chinese Baijiu, demonstrating its ability to measure ethyl 4-methylpentanoate at varying concentrations across different liquor types. nih.gov Another study used solid-phase extraction (SPE) followed by GC-GC-MS to determine the concentration of ethyl 4-methylpentanoate in wines and spirits, achieving detection limits below 1 ng/L. psu.edu
Table 4: Concentration of Ethyl 4-methylpentanoate in Chinese Liquors Determined by HS-SPME-GC×GC-TOFMS
| Liquor Type | Concentration (μg/L) | Reference |
|---|---|---|
| Fenjiu (Light-aroma) | 62.42 | nih.gov |
| Wuliangye (Strong-aroma) | 622.67 | nih.gov |
| Moutai (Sauce-aroma) | 263.38 | nih.gov |
Concentrations were determined using an optimized and validated GC×GC-TOFMS method, highlighting the quantitative capabilities of the technique for trace analytes in complex matrices.
Many flavor compounds, including esters, can exist as enantiomers—non-superimposable mirror-image molecules that arise from a chiral center in their structure. gcms.cz Although enantiomers have identical physical properties like boiling point, they often exhibit different sensory characteristics (odor quality and threshold) due to their specific interactions with chiral receptors in the human nose. Therefore, analyzing the enantiomeric distribution of a flavor compound is crucial for understanding its true sensory impact.
Chiral gas chromatography is the technique used to separate enantiomers. It utilizes a special GC column containing a chiral stationary phase (CSP), most commonly a derivatized cyclodextrin. gcms.cz While specific studies on the chiral separation of this compound itself are not prominent, research on the closely related compound ethyl 2-hydroxy-4-methylpentanoate (B1259815) in wine provides a clear example of this methodology's application and importance. acs.orgnih.gov
In these studies, the R- and S-enantiomers of ethyl 2-hydroxy-4-methylpentanoate were successfully separated using a chiral GC column with a γ-cyclodextrin phase. acs.orgnih.gov The analysis revealed that the two enantiomers had different olfactory thresholds and were present in different ratios in red and white wines, demonstrating that both forms contribute uniquely to the wine's aroma. nih.gov This type of analysis is critical for accurately linking chemical composition to sensory perception.
Table 5: Enantiomeric Analysis of Ethyl 2-hydroxy-4-methylpentanoate (a related ester) in Wine via Chiral GC
| Parameter | (R)-enantiomer | (S)-enantiomer | Reference |
|---|---|---|---|
| Chiral GC Column Phase | γ-cyclodextrin | γ-cyclodextrin | acs.orgnih.gov |
| Linear Retention Index | 1278 | 1284 | acs.org |
| Olfactory Threshold | 126 µg/L | 55 µg/L | nih.gov |
| Typical Distribution | Found in both red and white wines | Found mainly in aged red wines | acs.orgnih.gov |
This table illustrates the application of chiral GC to a structurally similar ester, highlighting how the technique differentiates between enantiomers based on retention and sensory properties.
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an increasingly utilized technique for the analysis of volatile organic compounds (VOCs) like this compound. This method offers a two-dimensional separation, first by gas chromatography based on boiling point and polarity, and subsequently by ion mobility spectrometry, which separates ions based on their size, shape, and charge in a drift tube under an electric field. nih.govmdpi.com This dual separation enhances peak capacity and resolving power, making it highly effective for analyzing complex volatile matrices found in food and beverages. researchgate.net
The high sensitivity of GC-IMS allows for the detection of trace-level compounds, often in the parts-per-billion (ppb) range, with minimal sample preparation and rapid analysis times. nih.govresearchgate.net In studies of Chinese liquor (Baijiu), headspace (HS)-GC-IMS has been employed to differentiate samples of different ages, with ethyl 4-methylpentanoate (an alternative name for this compound) being one of the many compounds identified. nih.gov Similarly, GC-IMS has been used to explore the characteristic volatile compounds in traditional fermented koumiss, where it demonstrated high sensitivity, particularly for aldehydes and ketones, complementing the results from Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com
The output of a GC-IMS analysis is often presented as a three-dimensional topographic plot, where retention time (from GC), drift time (from IMS), and signal intensity are visualized, creating a unique fingerprint for each sample. nih.govhactcm.edu.cn This visual data, combined with chemometric analysis like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), enables effective differentiation and classification of samples based on their volatile profiles. hactcm.edu.cnfrontiersin.org
Table 1: Exemplary GC-IMS Operating Conditions for Volatile Compound Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Column | WAT-Wax capillary column (15 m × 0.53 mm) | mdpi.com |
| Carrier Gas | Nitrogen (99.99% purity) | mdpi.com |
| Drift Tube Length | 98.0 mm | mdpi.com |
| Drift Tube Temperature | 45 °C | nih.govmdpi.com |
| Drift Gas | Nitrogen (>99.999%) | nih.gov |
| Ionization Source | Tritium (³H) | nih.gov |
Spectroscopic and Other Advanced Detection Methods
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of volatile compounds, including this compound. Unlike standard quadrupole mass spectrometers, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, typically with errors of less than 5 ppm. e3s-conferences.orgnih.gov This precision allows for the determination of the elemental composition of an ion, which is crucial for distinguishing between compounds with the same nominal mass (isobars).
The coupling of Gas Chromatography with HRMS (GC-HRMS) is particularly powerful for analyzing complex mixtures like those found in fermented beverages. e3s-conferences.org In the analysis of sauce-aroma Chinese liquors, GC combined with Orbitrap MS operating at a resolution of 500,000 was used to accurately identify a wide range of compounds. e3s-conferences.org The high resolution helps to overcome the limitations of standard GC-MS, where low-resolution mass spectra from libraries like NIST might not perfectly match, leading to potential misidentification. nih.gov The development of dedicated HRMS spectral libraries is an ongoing effort to improve the accuracy of qualitative analysis for trace volatile compounds in complex samples like fruit wines. nih.gov
Table 2: Typical Parameters for GC-Orbitrap MS Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Instrument | Orbitrap mass spectrometer with ESI source | e3s-conferences.org |
| Resolution | 500,000 | e3s-conferences.org |
| Mass Range (m/z) | 50-600 | e3s-conferences.org |
| Ionization Mode | Positive and Negative | e3s-conferences.org |
| Ion Source Temperature | 230 °C | rsc.org |
| Electron Ionization (EI) Energy | 70 eV | rsc.orgnih.gov |
A common application of GC-O is Aroma Extract Dilution Analysis (AEDA), where a sample extract is serially diluted and analyzed until no odor can be detected at the olfactometry port. rsc.orgrsc.org The highest dilution at which a compound is still perceived yields its flavor dilution (FD) factor, which is a measure of its aroma potency. rsc.org this compound has been identified as an odorant in various products using GC-O. For instance, in studies of Chinese sesame-flavor Baijiu, GC-O combined with AEDA was used to identify key aroma compounds. rsc.orgsigmaaldrich.com Research on dry-hopped beers also utilized GC-O to assess the aroma impact of different hop varieties, identifying compounds like ethyl 4-methylpentanoate. nih.gov The technique helps to create a hierarchy of odorants based on their sensory relevance, which is often more informative than concentration data alone. nih.gov
Table 3: Example of Odorants Identified by GC-O in Wine
| Retention Time (s) | LRI | Compound | Odor Descriptor | Reference |
|---|---|---|---|---|
| 1200 | 857 | Ethyl 4-methylpentanoate | Fruit, anise | nih.gov |
| 1245 | 996 | Ethyl hexanoate | Anise, fruit, ester | nih.gov |
LRI: Linear Retention Index
Sensory analysis provides the ultimate validation of instrumental findings by describing and quantifying the aroma and flavor attributes of a product as perceived by humans. Quantitative Descriptive Analysis (QDA) is a specific methodology that uses a trained panel of assessors to evaluate products. mdpi.com These panelists develop a consensus vocabulary to describe the sensory attributes (e.g., fruity, floral, nutty, sour) and then rate the intensity of each attribute for the samples being tested. mdpi.comnih.gov
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| (E,E)-2,6-nonadienal |
| 1,1-diethoxyethane |
| 1-butanol |
| 1-heptanol |
| 1-hexanol |
| 1-octanol |
| 1-octen-3-one |
| 2,3,5-trimethyl pyrazine |
| 2,4,6-trichloroanisol (TCA) |
| 2,6-dimethylpyrazine |
| 2-acetyl-5-methylfuran |
| 2-acetylfuran |
| 2-methoxy-1,3-dioxolane |
| 2-methyl-1-propanol |
| 2-pentanone |
| 2-phenylethyl acetate (B1210297) |
| 3-methyl-1-butanol |
| 3-methylbutanal |
| 3-methylbutanoic acid |
| 3-methylbutyl butanoate |
| 3-methylbutyl hexanoate |
| 3-phenyl-pyridine |
| 4-ethyl-phenol |
| 4-ethylguaiacol |
| 4-methylphenol |
| 5-methylfurfural |
| Acetic acid |
| Acetoine |
| Acetophenone |
| Benzaldehyde |
| Benzyl alcohol |
| Butan-2-ol |
| Butan-2-one |
| Butyl acetate |
| Butyl butyrate |
| Butyraldehyde |
| Butyric acid |
| Decanoic acid |
| Diethyl butanedioate |
| Diethyl octanedioate |
| Diethyl succinate |
| Dimethyl trisulfide |
| (E)-2-heptenal |
| (E)-2-octenal |
| (E)-2-Hexenal |
| (E,Z)-2,6-nonadienal |
| Ethanol (B145695) |
| Ethyl 2-hydroxy-4-methyl valerate (B167501) |
| Ethyl 2-hydroxy-4-methylpentanoate |
| Ethyl 2-methylbutanoate |
| Ethyl 2-methylpropanoate |
| Ethyl 3-methylbutanoate |
| Ethyl 3-phenylpropanoate |
| Ethyl 4-methyl valerate |
| Ethyl 4-methylpentanoate |
| Ethyl acetate |
| Ethyl benzoate |
| Ethyl butanoate |
| Ethyl caprate |
| Ethyl decanoate |
| Ethyl dodecanoate |
| Ethyl heptanoate |
| Ethyl hexadecanoate |
| Ethyl hexanoate |
| Ethyl isobutyrate |
| Ethyl isocaproate |
| Ethyl isohexanoate |
| Ethyl lactate |
| Ethyl linoleate |
| Ethyl myristate |
| Ethyl nicotinate |
| Ethyl nonanoate |
| Ethyl octadecanoate |
| Ethyl octanoate |
| Ethyl oleate |
| Ethyl palmitate |
| Ethyl pentadecanoate |
| Ethyl pentanoate |
| Ethyl phenylacetate |
| Ethyl propanoate |
| Ethyl succinate |
| Ethyl tetradecanoate |
| Furfural |
| Furfuryl alcohol |
| Geraniol |
| Guaiacol |
| Heptan-1-ol |
| Heptanoic acid |
| Hexanal |
| Hexanoic acid |
| Hexyl acetate |
| Hexyl butyrate |
| Hexyl hexanoate |
| Isoamyl acetate |
| Isoamyl alcohol |
| Isoamyl nonanoate |
| Isobutyl hexanoate |
| Isopentyl hexanoate |
| Lactic acid |
| Linalool |
| Methional |
| Methionol |
| Methyl hexanoate |
| Methyl laurate |
| Methyl linoleate |
| Methyl oleate |
| Methyl palmitate |
| Myrcene |
| Myristic acid ethyl ester |
| n-nonanal |
| Nonanoic acid |
| Octanal |
| Octanoic acid |
| Octanoic acid ethyl ester |
| Palmitic acid ethyl ester |
| Pentan-2-ol |
| Pentanoic acid |
| Pentyl acetate |
| Pentylhexanoate |
| Phenethyl alcohol |
| Phenol |
| Phenyl acetaldehyde |
| Propionaldehyde |
| Propionic acid |
| Propyl hexanoate |
| Terpinen-4-ol |
| Tetramethylpyrazine |
| trans-4-decanoate ethyl ester |
| Vanillin |
| γ-decalactone |
Chemo Sensory Research and Sensory Perception of Ethyl 4 Methylvalerate
Contribution to Aroma Profiles in Foods and Beverages
Ethyl 4-methylvalerate is recognized for its pleasant, fruity aroma, making it a valuable component in the flavor and fragrance industries. chemimpex.com It is naturally present in a variety of food products, including milk, butter, and cheese, as well as in beverages like red wine, Chinese Moutai, and Langjiu liquors, and even in cashew apple juice. biosynth.comchemicalbook.com Its primary contribution lies in imparting sweet, fruity, and sometimes floral notes.
Fruity and Floral Aroma Notes
Characterized by a light, floral scent, this compound is often utilized in perfumery to introduce a sweet, fruity dimension. biosynth.com Its aroma is broadly described as fruity and can also possess floral undertones, which makes it a versatile flavoring agent in products such as candies, desserts, and various beverages. chemimpex.comontosight.ai The compound's chemical properties, including its volatility and stability, make it a favorable choice for creating specific and lasting fragrance profiles in a range of formulations. chemimpex.com
Perception Thresholds and Odor Activity Values (OAVs)
Research on a related compound, ethyl 2-hydroxy-4-methylpentanoate (B1259815), provides insight into the sensory impact of its different forms. The olfactory threshold for the (R)-enantiomer was determined to be 126 μg/L in a hydroalcoholic solution, nearly double that of the (S)-form, which was 55 μg/L. researchgate.netacs.orgnih.gov A mixture of the two enantiomers (in a 95:5 R/S ratio) had an even lower threshold of 51 μg/L, suggesting a synergistic effect where the presence of both enhances perception. researchgate.netacs.orgnih.gov
Table 1: Olfactory Thresholds of Ethyl 2-hydroxy-4-methylpentanoate Enantiomers
| Enantiomer/Mixture | Olfactory Threshold (μg/L) in Hydroalcoholic Solution |
|---|---|
| (R)-ethyl 2-hydroxy-4-methylpentanoate | 126 |
| (S)-ethyl 2-hydroxy-4-methylpentanoate | 55 |
| Mixture (95:5 R/S) | 51 |
Data sourced from Lytra et al. (2012) researchgate.netacs.orgnih.gov
Perceptual Interactions and Synergistic Effects with Other Aroma Compounds
Interactions in Wine Aroma Perception
In wine, this compound is part of a group of ethyl esters that are crucial for the fruity aroma backbone. unizar.es Even at sub-threshold concentrations, compounds like ethyl 2-hydroxy-4-methylpentanoate can significantly enhance the perception of fruity aromas. researchgate.netnih.gov For instance, the presence of this ester can enhance the fruity character of blackberry and fresh fruit notes through synergistic interactions with other substances. researchgate.netresearchgate.net
Sensory analysis has demonstrated that in a hydroalcoholic solution, the fruity character was perceived at significantly lower concentrations when supplemented with either the (R) or (S) enantiomer of ethyl 2-hydroxy-4-methylpentanoate, or a mixture of the two. researchgate.netacs.orgnih.gov This highlights a synergistic effect on the perception of fruity aromas in wine. researchgate.netacs.org Specifically, the addition of ethyl 2-hydroxy-4-methylpentanoate to a model wine solution enhanced the perception of blackberry and fresh fruit descriptors. researchgate.net
Impact of Enantiomeric Forms on Perception
The different spatial arrangements of atoms in enantiomers (chiral molecules that are mirror images of each other) can lead to different sensory perceptions. In the case of ethyl 2-hydroxy-4-methylpentanoate found in wine, the two enantiomers, (R) and (S), have different olfactory thresholds. researchgate.netacs.orgnih.gov
Role in Distinguishing Products based on Aroma Characteristics
This compound, an ester with a characteristic fruity aroma, plays a significant role in the chemical fingerprint that distinguishes various food and beverage products. sigmaaldrich.com Its presence and concentration can be a key differentiator in products such as wine, cheese, and fruit spirits, contributing to their unique sensory profiles. The variation in the concentration of this single compound can signal differences in raw materials, processing methods, and aging, thereby allowing for the distinction between products based on their aroma.
In Wines:
In the world of wine, the specific profile of ethyl esters is crucial for defining the type of berry fruit aroma perceived. unizar.es this compound, along with other similar esters, contributes to the complex bouquet of wines. unizar.es Research has shown that this compound is involved in creating blackberry and fresh-fruit aromatic notes. oeno-one.euacs.org Its concentration can vary depending on the grape variety, the yeast strain used for fermentation, and the aging process. oeno-one.euoeno-one.eu For instance, studies on Tempranillo red wines have explored the impact of different yeast strains on the resulting volatile profiles, where esters like this compound are key components. oeno-one.eu Although not always detected in all wine types, its presence, even at sub-threshold levels, can enhance the perception of other fruity aromas. unizar.esoeno-one.eu For example, a study on wines noted that ethyl 2-hydroxy-4-methylpentanoate, a related ester, plays a significant role in fresh blackberry aromas at levels slightly below its detection threshold. unizar.es The enantiomeric distribution (the ratio of its different stereoisomers) of such hydroxy esters can also vary, further distinguishing red and white wines and their aging process. acs.org
The concentration of this compound and related compounds is often found to be higher in aged wines and certain distilled spirits, where they contribute to sweet and fruity notes at levels significantly above their odor thresholds. psu.edu Research on Portuguese wines highlights that esters, as a chemical family, are fundamental to the fruity and sweet notes of young wines, with concentrations differing among grape varieties like Bical and Touriga Nacional. nih.gov
Table 1: Concentration of this compound and Related Esters in Various Wines
| Wine Type/Study | Compound | Concentration | Aroma Contribution/Note |
| Red Wines | Ethyl 2-hydroxy-4-methylpentanoate | ~400 µg/L (average total) | Blackberry, fresh fruit nuances oeno-one.euacs.org |
| Tempranillo Red Wine | This compound | Not detected | Part of the broader ester profile influenced by yeast and aging oeno-one.eu |
| Various Aged Wines | Ethyl 4-methylpentanoate (B1230305) | Can be significantly above odor threshold | Sweet-fruity notes psu.edu |
| White Wines | Ethyl (2R)-2-hydroxy-4-methylpentanoate | Only the R-form is present | Fruity aroma enhancement acs.org |
This table is interactive. You can sort and filter the data.
In Cheeses:
During cheese ripening, a complex series of biochemical events, including lipolysis and esterification, leads to the formation of a vast array of volatile organic compounds that define the final flavor and aroma of the cheese. aast.eduresearchgate.net Ethyl esters, formed from the reaction of free fatty acids with ethanol (B145695), are dominant contributors to the aroma of many cheeses. aast.edu The concentration and profile of these esters, including this compound, can be used to distinguish between young and ripened cheeses. aast.edu As cheese ages, the process of proteolysis breaks down proteins into amino acids, which are precursors to many flavor compounds, while lipolysis releases fatty acids that can be converted into esters, ketones, and other volatile molecules. aast.eduwisconsincheese.com
The presence of specific esters can indicate the activity of particular microbes and the stage of ripening. aast.edu In some cases, high concentrations of certain esters, such as ethyl caproate and methyl 2-hydroxy-4-methylvalerate, have been associated with undesirable flavors in specific cheese types like Serpa PDO cheese, suggesting improper microbial development or imbalanced fermentation. mdpi.com Conversely, in Cheddar cheese, esters like ethyl caproate are known to confer positive sweet and brandy notes. researchgate.net Therefore, the specific balance of esters, including this compound, is a critical factor that distinguishes a high-quality, properly aged cheese from a young one or one with flavor defects. mdpi.comresearchgate.net Studies have successfully used the profile of ethyl esters to classify cheese samples according to their ripening time. aast.edu
Table 2: Role of Ethyl Esters in Distinguishing Cheese Characteristics
| Cheese Type | Compound/Ester Group | Role in Aroma Distinction | Source |
| General Ripened Cheese | Ethyl Esters (e.g., ethyl butanoate, ethyl hexanoate) | Concentration increases with ripening; helps differentiate young vs. aged cheese. aast.edu | aast.edu |
| Serpa PDO Cheese | Methyl 2-hydroxy-4-methylvalerate | Higher concentrations may indicate imbalanced fermentation and contribute to undesirable flavor. mdpi.com | mdpi.com |
| Cheddar Cheese | Ethyl caproate, Ethyl caprylate | Confer positive odor notes (sweet, pleasant, brandy). researchgate.net | researchgate.net |
This table is interactive. You can sort and filter the data.
In Fruit-Based Beverages and Other Products:
This compound and its isomers are important aroma components in a variety of other products, where their concentrations help to differentiate quality and origin.
Fruit Brandies: The selection of fruit cultivars has a major impact on the volatile compound profile of brandies. nih.govresearchgate.net In a study of brandies made from ten different apple cultivars, the profile of volatile compounds, including various esters, was shown to be distinct for each cultivar. mdpi.com Brandies from Topaz, Rubin, and Elise cultivars, for instance, demonstrated the most diverse volatile profiles and were rated highly in sensory analysis. mdpi.com While this compound itself was not quantified in this specific study, related esters like methyl valerate (B167501) were identified as characteristic for brandies from the Topaz cultivar. mdpi.com Another study identified ethyl 2-hydroxy-4-methylvalerate in brandies produced from different Estonian apple cultivars. researchgate.net The levels of these esters in distilled spirits can be very high, contributing significantly to their fruity character. psu.edu
Goji Berry Pulp: In goji berry pulp, this compound has been identified as a key aroma component, imparting "fresh" and "blackberry" notes. mdpi.com Its presence helps to characterize the unique fruity and fresh aroma of the pulp compared to the unprocessed berries or juice. mdpi.com
Other Products: The compound has also been identified in other diverse products, including roasted cocoa and both fresh and canned lychee fruit, indicating its role as a fruity aroma contributor across a wide spectrum of foods. psu.edu It has also been found in Bavarian Pilsner-type beer, where it is considered a character impact odorant. thegoodscentscompany.com
Table 3: Presence of this compound and Related Esters in Various Food Products
| Product | Compound | Reported Aroma/Note | Role in Distinction |
| Apple Brandy (Topaz cultivar) | Methyl valerate | Fruity | Characteristic volatile for this cultivar. mdpi.com |
| Apple Brandy (various cultivars) | Ethyl 2-hydroxy-4-methylvalerate | Fruity | Present in distillates, varies by cultivar. researchgate.net |
| Goji Berry Pulp | This compound | Fresh, blackberry | Key aroma substance distinguishing the processed pulp. mdpi.com |
| Lychee Fruit (fresh and canned) | Ethyl 4-methylpentanoate | Fruity | Contributes to the characteristic fruit aroma. psu.edu |
| Roasted Cocoa | Ethyl 4-methylpentanoate | Fruity | Identified as a component of cocoa aroma. psu.edu |
| Bavarian Pilsner-type Beer | Ethyl 4-methylpentanoate | Fruity | Identified as a key odorant. thegoodscentscompany.com |
This table is interactive. You can sort and filter the data.
Biological and Ecological Research of Ethyl 4 Methylvalerate
Role in Microbial Fermentation Processes
The formation of ethyl 4-methylvalerate is a common feature of microbial fermentation, where it significantly influences the sensory characteristics of the final product. Its production is intricately linked to the metabolic pathways of specific microorganisms and the succession of microbial communities throughout the fermentation process.
The following table summarizes the flavor contribution of this compound in various fermented products:
| Fermented Product | Flavor Contribution of this compound | Reference |
|---|---|---|
| Suancai (fermented vegetables) | Fruity flavor | ontosight.ai |
| Semi-synthetic Wines | Distinct fruity note | ontosight.ai |
| Zhuhoujiang (fermented soybean paste) | Contributes to unique aroma intensity | ontosight.ai |
The concentration of this compound in fermented products is closely correlated with the diversity and succession of the microbial communities involved in the fermentation process. Specific genera of yeasts and bacteria have been identified as key producers of this ester. For example, studies on the fermentation of suancai have shown a positive correlation between the increase in this compound and the abundance of the fungal genus unclassified_f__Dipodascaceae. ontosight.ai Other yeasts, such as Pichia, are also known to be major contributors to the formation of flavor substances, including esters like this compound, during fermentation. ontosight.ai
The interplay between different microbial populations can also influence the production of this compound. For instance, certain Lactobacillus species, which are prevalent in many fermentations, can create an acidic environment that favors the growth of specific yeasts responsible for ester synthesis. The succession of microbial populations, with different species dominating at various stages of fermentation, leads to dynamic changes in the profile of volatile compounds, including the concentration of this compound.
The table below illustrates the correlation between microbial genera and the production of this compound in fermented products:
| Microbial Genus | Fermented Product | Correlation with this compound | Reference |
|---|---|---|---|
| unclassified_f__Dipodascaceae | Suancai | Positive correlation with increased concentration | ontosight.ai |
| Pichia | General fermented products | Major contributor to flavor substance formation | ontosight.ai |
Ecological Interactions
Beyond its role in food science, this compound is involved in complex ecological interactions, serving as a chemical signal in the communication between different organisms.
Volatile organic compounds (VOCs), including esters like this compound, are crucial in mediating interactions between microorganisms, plants, and insects. mdpi.com Microorganisms can produce distinct volatiles that attract insects, signaling optimal conditions of a host plant for both the insect and the microbe. acs.org This chemical communication can influence insect behavior, such as host selection and oviposition. While direct evidence for this compound in a three-way communication is still emerging, the general principles of microbial volatile-mediated interactions provide a framework for its potential role. For instance, the production of this compound by microbes on a plant surface could act as a kairomone, a chemical substance emitted by one organism that benefits another, by indicating a suitable food source or habitat for an insect.
Research has highlighted the potential of volatile esters, including compounds structurally related to this compound, as insect attractants. A notable example is the identification of methyl 3-ethyl-4-methylpentanoate, a compound closely related to this compound, as a key volatile from coffee berries that attracts the coffee berry borer (Hypothenemus hampei). plos.orgicipe.org This suggests that this compound itself could have similar properties and be investigated for its potential use in pest management strategies, such as in lures for trapping insects. The attraction of insects to specific microbial volatiles can be highly specific, and the exploitation of these semiochemicals is a promising area for the development of targeted pest control methods. acs.org
Biochemical and Physiological Studies
Understanding the biochemical and physiological aspects of this compound provides insight into its formation and biological significance.
The biosynthesis of this compound is linked to the metabolism of amino acids, particularly leucine (B10760876). The precursor acid, 4-methylvaleric acid, is synthesized through a pathway involving the metabolism of leucine. ontosight.ai The formation of 4-methylvaleryl-CoA from 5-methyl-2-oxohexanoate is a key step, catalyzed by the enzyme branched-chain keto acid dehydrogenase. researchgate.net This is then esterified with ethanol (B145695), a common product of microbial fermentation, to form this compound. This esterification is often facilitated by alcohol acyltransferase enzymes produced by yeasts such as Saccharomyces cerevisiae.
From a physiological perspective, 4-methylvalerate, the acid precursor, is recognized as a short-chain fatty acid that can play a role in various biological processes. ontosight.ai It can be utilized as an energy source and may act as a signaling molecule. ontosight.ai While research on the specific physiological effects of this compound is ongoing, its presence in biological systems is indicative of active metabolic pathways involving branched-chain amino acids.
Catabolism of Branched-Chain Amino Acids and Esters
The formation of branched-chain esters like this compound is intricately linked to the catabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine. While it was long hypothesized that these esters are derived from BCAA metabolism, recent studies have provided a more nuanced understanding of these pathways. nih.gov
The catabolic process for BCAAs shares the first two enzymatic steps. nih.gov The initial step is a reversible transamination catalyzed by branched-chain aminotransferase (BCAT), which converts the BCAAs into their corresponding branched-chain α-keto acids (BCKAs). nih.gov Specifically, leucine is converted to α-ketoisocaproate (also known as 4-methyl-2-oxopentanoic acid). nih.gov This reaction involves the transfer of the amino group from the BCAA to α-ketoglutarate, producing glutamate. nih.gov
The second and rate-limiting step is the irreversible oxidative decarboxylation of the BCKAs by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.gov This reaction yields the respective acyl-CoA derivatives. From α-ketoisocaproate, isovaleryl-CoA is produced. nih.gov Following this step, the metabolic pathways for the acyl-CoA derivatives diverge. nih.gov Isovaleryl-CoA, derived from leucine, is further metabolized to produce acetoacetate (B1235776) and acetyl-CoA. nih.gov
The synthesis of branched-chain esters such as this compound is believed to occur through the esterification of an alcohol with an acyl-CoA derived from BCAA catabolism. In the case of this compound, the "4-methylvalerate" portion originates from the carbon skeleton of leucine, and the "ethyl" group is derived from ethanol, which is often present in fermentative environments. mdpi.com In some organisms, particularly yeasts involved in fermentation, the production of various esters, including ethyl esters of fatty acids, is a well-documented metabolic activity. mdpi.comresearchgate.net Enzymes such as alcohol acetyltransferases (AATs) and acyl-coenzyme A:ethanol O-acyltransferases are involved in the synthesis of acetate (B1210297) and ethyl esters, respectively. mdpi.com
Research on fruit ripening has shown that the production of branched-chain esters is largely dependent on the de novo synthesis of their BCAA precursors rather than from pre-existing pools of these amino acids. acs.org Inhibition of acetohydroxyacid synthase (AHAS), a key enzyme in BCAA biosynthesis, leads to a significant decrease in the production of branched-chain esters in fruits. acs.org This highlights the dynamic nature of BCAA metabolism and its direct link to the formation of these important aroma compounds. acs.org
| Precursor Amino Acid | Intermediate α-Keto Acid | Resulting Acyl-CoA | Related Branched-Chain Ester Example |
| Leucine | α-Ketoisocaproate | Isovaleryl-CoA | This compound |
| Isoleucine | α-Keto-β-methylvalerate | 2-Methylbutyryl-CoA | 2-Methylbutyl acetate |
| Valine | α-Ketoisovalerate | Isobutyryl-CoA | Isobutyl acetate |
Studies on Potential Biological Activities (e.g., Antimicrobial, Antioxidant)
Research into the specific antimicrobial and antioxidant properties of this compound is limited. However, studies on related chemical structures, such as phenolic acid alkyl esters, provide some insight into the potential bioactivities of esters.
Studies on various phenolic acid alkyl esters (methyl, ethyl, propyl, butyl, and hexyl) have demonstrated antimicrobial activity against a range of microorganisms, including Escherichia coli, Bacillus cereus, Listeria monocytogenes, Fusarium culmorum, and Saccharomyces cerevisiae. researchgate.net The inhibitory activity of these esters was found to increase with the length of the alkyl chain, with butyl esters showing higher efficacy than methyl esters. researchgate.net This suggests that the ester functional group, in combination with other molecular features, can contribute to antimicrobial effects.
Regarding antioxidant activity, research has also focused on phenolic compounds and their derivatives. The antioxidant properties of phenolic acids and their esters are well-documented, with the activity often linked to the number and position of hydroxyl groups on the aromatic ring. researchgate.netnih.gov For instance, esters of 3,4-dihydroxyphenolic acids, such as protocatechuic and caffeic acids, have shown higher antioxidant activity than their corresponding free acids. researchgate.net While this compound itself is not a phenolic ester, these findings indicate that esterification can influence the biological activity of a parent molecule.
Although direct evidence for this compound is scarce, the broader literature on esters suggests that this class of compounds can possess biological activities. researchgate.netnih.govnih.gov Further research is needed to specifically evaluate the antimicrobial and antioxidant potential of this compound.
| Compound Class | Tested Microorganisms | Observed Activity | Reference |
| Phenolic acid alkyl esters | E. coli, B. cereus, L. monocytogenes, F. culmorum, S. cerevisiae | Antimicrobial | researchgate.net |
| Organodiselenide-tethered methyl anthranilates | S. aureus, E. coli, C. albicans | Antimicrobial | nih.gov |
| Herbal Essential Oils (containing various esters) | S. aureus, L. monocytogenes, E. coli, Salmonella typhimurium | Antibacterial, Antifungal | nih.gov |
Metabolic Pathways in Organisms (e.g., Mouse Models)
While direct studies on the metabolic fate of this compound in mouse models are not extensively detailed in the available literature, insights can be drawn from research on branched-chain amino acid (BCAA) metabolism and gut microbiota. This compound is a fatty acid ester and is expected to be hydrolyzed into 4-methylvaleric acid and ethanol. foodb.ca The subsequent metabolism would then follow the pathways for these individual components.
The gut microbiota also plays a significant role in the metabolism of various compounds. Studies on the gut microbiome in mouse models of collagen-induced arthritis have shown alterations in fecal metabolites, including amino acids and fatty acids. nih.gov Changes in the abundance of specific gut bacteria, such as Bifidobacterium and Ruminococcus, were correlated with changes in the levels of short-chain fatty acids. nih.gov This suggests that the gut microbiota could influence the metabolism of ingested esters like this compound by first hydrolyzing the ester bond and then metabolizing the resulting fatty acid and alcohol.
Furthermore, studies involving exposure of mice to substances like titanium dioxide nanoparticles and bisphenol A have revealed alterations in the gut microbiota and fecal metabolomes, including changes in short-chain fatty acids. mdpi.com These studies utilize techniques like gas chromatography-mass spectrometry (GC-MS) to analyze fecal metabolites, which could be applied to trace the metabolic products of this compound. mdpi.com
| Organism/Model | Metabolic Focus | Key Findings | Reference |
| Mouse Model (ENU mutagenesis) | Branched-Chain Amino Acid Catabolism | BCAT-2 deficiency leads to a disease mimicking human MSUD, highlighting the importance of BCAA catabolism. | nih.gov |
| Mouse Model (Collagen-Induced Arthritis) | Gut Microbiota and Fecal Metabolites | Alterations in gut microbiota composition correlate with changes in fecal amino acid and short-chain fatty acid levels. | nih.gov |
| Mouse Model (TiO2 and BPA exposure) | Gut Microbiota and Fecal Metabolomics | Co-exposure to nanoparticles and BPA alters gut microbiota and the production of short-chain fatty acids. | mdpi.com |
Research Applications and Potential for Future Studies
Applications in Flavor and Fragrance Research
Ethyl 4-methylvalerate is a volatile ester compound recognized for its characteristic fruity aroma. scbt.com This property makes it a valuable ingredient in the flavor and fragrance industries. chemimpex.comontosight.ai It is commonly used as a flavoring agent in food products, contributing sweet and fruity notes to items like candies and beverages. chemimpex.com In the fragrance industry, it is incorporated into perfumes and cosmetics to enhance their aromatic profiles. chemimpex.comontosight.ai Research has shown that it can impart a very attractive fruity odor, which is sometimes an unexpected but desirable characteristic in certain applications, such as in extending patchouli fragrances. google.com
Studies have identified this compound as a key aroma compound in various fermented products. For instance, it has been found to significantly influence the aroma of semi-synthetic wines, providing a distinct fruity note. sigmaaldrich.com It is also a key contributor to the unique aroma intensity of fermented soybean pastes like Zhuhoujiang. sigmaaldrich.com Its presence has been noted in beer and canned lychee as well. flavscents.com
Development of Novel Materials in Organic Synthesis
In academic and industrial research settings, this compound is frequently used in organic synthesis experiments. chemimpex.com Its reactive ester group allows it to participate in a variety of chemical reactions, aiding researchers in the exploration of new reaction pathways and the development of innovative materials. chemimpex.com The synthesis of this compound itself can be achieved through various routes, including the reaction of 4-methylvaleric acid with ethanol (B145695) or from precursors like 4-methyl-4-nitro-pentanoic acid ethyl ester. chemicalbook.com
Future Research Directions in Biosynthesis and Metabolic Engineering
Future research is focused on the biosynthesis and metabolic engineering of esters like this compound. The goal is to develop microbial systems for the sustainable production of these compounds. For instance, engineered E. coli has been used to produce various esters by combining fatty acid metabolism with 2-keto acid pathways. conicet.gov.ar Research into the biosynthesis of related compounds, such as 4-methylvaleric acid, has identified pathways involving the anabolism and catabolism of branched-chain amino acids. researchgate.net These pathways could potentially be engineered for the production of this compound. The development of platform pathways in organisms like E. coli for the production of 3-hydroxyacids, such as 3-hydroxy-4-methylvalerate, demonstrates the potential for creating biosynthetic routes to a diverse range of valuable chemicals. mit.edu
Advanced Analytical Methodologies for Complex Matrices
The detection and quantification of this compound in complex mixtures such as food and beverages require advanced analytical techniques. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-olfactometry (GC-O) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for identifying key aroma compounds. sigmaaldrich.comthegoodscentscompany.com For example, these methods have been used to identify this compound as a significant aroma compound in Chinese Baijiu and fermented soybean paste. sigmaaldrich.com Researchers are continually developing and refining these methods to improve sensitivity and accuracy. This includes optimizing extraction conditions and employing techniques like aroma extract dilution analysis (AEDA). thegoodscentscompany.comnih.gov
In-depth Studies on Ecological Roles and Bioactivity
The ecological roles and bioactivity of this compound are areas of growing interest. As a volatile organic compound produced by various plants and microorganisms, it likely plays a role in plant-insect interactions and microbial communication. For instance, related compounds have been identified in the urinary volatilome of mice, suggesting a potential role in animal physiology and behavior. sigmaaldrich.com Further research is needed to fully understand the bioactivity of this compound and its potential applications in areas such as agriculture and medicine. Studies on the bioactivity of related compounds, such as the antioxidant properties of mulberry, which contains mthis compound, suggest that there may be unexplored health benefits associated with these types of esters. mdpi.com
Q & A
Q. What are the standard methods for identifying and characterizing Ethyl 4-methylvalerate in laboratory settings?
this compound (CAS 25415-67-2) is typically characterized using gas chromatography (GC) for purity assessment (≥97% GC) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation . Its molecular formula (C₈H₁₆O₂) and SMILES notation (CC(C)CCC(=O)OCC) are critical for database alignment. Researchers should cross-reference spectral data (e.g., IR, mass spectrometry) with authoritative sources like the NIST Chemistry WebBook to validate structural assignments .
Q. What safety precautions are essential when handling this compound in synthetic chemistry workflows?
While specific safety data for this compound are limited, analogous esters (e.g., 4-methylvaleric acid derivatives) require handling in well-ventilated areas with personal protective equipment (PPE). Refer to Safety Data Sheets (SDS) for flammability and reactivity hazards, and ensure waste disposal complies with institutional guidelines for organic esters .
Q. How is this compound utilized in palladium-catalyzed carboxylation reactions?
this compound serves as a nucleophile in palladium-catalyzed carboxylation, often under conditions involving carbon monoxide (CO), DPPP ligand, and NEt₃ in DMF/MeOH at 80–90°C. Key steps include base-promoted substitution (e.g., KHMDS in THF at −78°C) and post-reaction hydrolysis (LiOH/dioxane) to yield carboxylic acids .
Advanced Research Questions
Q. How can researchers optimize reaction yields when using this compound in multi-step syntheses?
Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading. For example, in Scheme 6 (), substituting 6-bromomethyl derivatives with this compound achieved higher esterification efficiency by maintaining anhydrous THF conditions and slow reagent addition. Post-reaction purification via fractional distillation or column chromatography is recommended to isolate the target ester .
Q. What analytical strategies resolve contradictions in reported physicochemical properties of this compound?
Discrepancies in properties (e.g., boiling points, solubility) may arise from impurities or methodological variations. Researchers should:
Q. How does this compound’s steric hindrance influence its reactivity in esterification and cross-coupling reactions?
The branched 4-methyl group introduces steric hindrance, slowing nucleophilic attack in esterification. Kinetic studies (e.g., variable-temperature NMR) can map steric effects. In cross-coupling, bulky ligands (e.g., DPPP) mitigate this by stabilizing palladium intermediates. Computational tools (DFT calculations) further elucidate steric contributions to transition-state energetics .
Q. What are best practices for documenting this compound’s role in complex reaction mechanisms?
- Specify reagent grades, solvents, and purification methods (e.g., "this compound, 98%, Sigma-Aldrich, dried over molecular sieves").
- Report reaction metrics (time, temperature, yields) and characterization data (e.g., NMR shifts, GC retention times).
- Use schemes and tables to illustrate mechanistic pathways, referencing established protocols like those in Medicinal Chemistry Research .
Q. How can researchers address challenges in detecting this compound in biological matrices?
Liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) paired with GC-MS is effective for trace analysis. Matrix-matched calibration and internal standards (e.g., deuterated analogs) improve quantification accuracy. Recent studies highlight its potential as a biomarker in metabolic studies, requiring rigorous validation against negative controls .
Methodological Considerations
- Experimental Design : Prioritize reproducibility by adhering to protocols from peer-reviewed syntheses (e.g., Schemes 4–6 in ).
- Data Contradictions : Systematically evaluate variables (e.g., catalyst source, solvent purity) when reconciling disparate results .
- Safety and Compliance : Regularly update risk assessments using SDS templates (e.g., ECHA guidelines) and institutional safety policies .
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